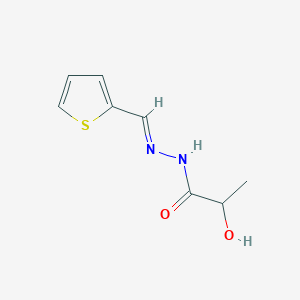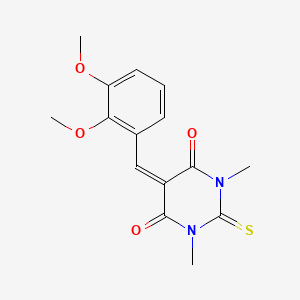![molecular formula C13H25N3O3S B5710490 N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as CSP-1103, is a novel compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator of GABA(A) receptors, which are ionotropic receptors that mediate fast inhibitory neurotransmission in the central nervous system. By binding to a specific site on the receptor, N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide enhances the ability of GABA to activate the receptor, leading to an increase in chloride ion influx and neuronal inhibition.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, analgesic effects in animal models of neuropathic pain, and attenuated drug-seeking behavior in animal models of drug addiction. However, further studies are needed to fully elucidate the effects of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide on various physiological systems and to determine its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is its selectivity for α2/α3 subunit-containing GABA(A) receptors, which may reduce the risk of side effects associated with non-selective GABAergic drugs. However, one limitation is the lack of human clinical trials, which limits our understanding of its safety and efficacy in humans.
Zukünftige Richtungen
For N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide research include further studies on its potential therapeutic applications, such as in the treatment of anxiety disorders, sleep disorders, and drug addiction. Additionally, further studies are needed to fully elucidate its mechanism of action and its effects on various physiological systems. The development of more selective and potent compounds based on the structure of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide may also be an area of future research.
In conclusion, N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a novel compound that has shown promise in various scientific research applications. Its selectivity for α2/α3 subunit-containing GABA(A) receptors and potential therapeutic applications make it an interesting target for further research. However, more studies are needed to fully elucidate its effects and potential limitations.
Synthesemethoden
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine and methylsulfonyl chloride to form N-cyclohexyl-N-methylsulfonylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-methylsulfonylacetamide, which is subsequently treated with piperazine to form N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential use in various scientific research applications, including as a modulator of GABA(A) receptors, a potential treatment for neuropathic pain, and a potential treatment for drug addiction. Studies have shown that N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can enhance GABAergic neurotransmission by selectively targeting α2/α3 subunit-containing GABA(A) receptors, which may have implications for the treatment of anxiety disorders and sleep disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-20(18,19)16-9-7-15(8-10-16)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHRDSROOOMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
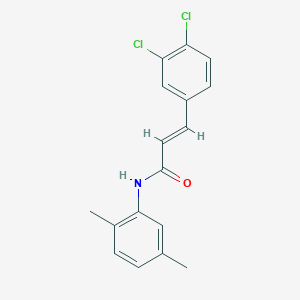
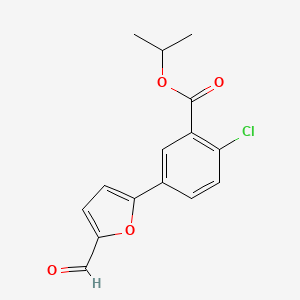
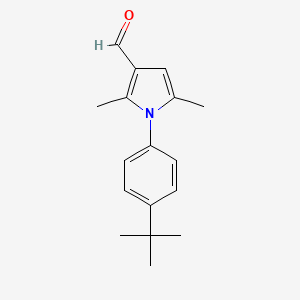
![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
